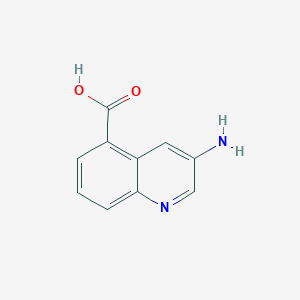

3-Aminoquinoline-5-carboxylic acid

Vue d'ensemble

Description

3-Aminoquinoline-5-carboxylic acid is a derivative of quinoline . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

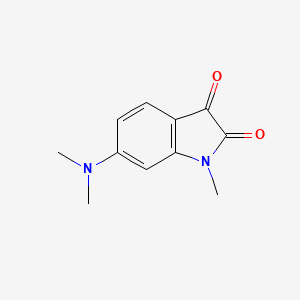

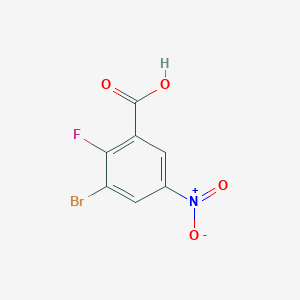

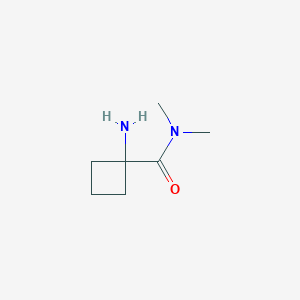

The molecular structure of this compound is represented by the InChI code: 1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14). The molecular weight is 188.19 .Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Physical and Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dark place under an inert atmosphere . The carboxyl group in the compound gives it some characteristic properties of carboxylic acids .Applications De Recherche Scientifique

Synthetic Applications and Methodologies

Research has demonstrated the versatility of 3-aminoquinoline-5-carboxylic acid derivatives in synthetic chemistry, particularly in the palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds. This method employs carboxylic acid derivatives with auxiliaries like 8-aminoquinoline or 2-methylthioaniline amides, facilitating selective functionalization of C-H bonds and showcasing the compound's utility as a building block in complex molecule synthesis (Shabashov & Daugulis, 2010). Similarly, novel approaches to synthesize substituted 3-aminoquinolines from nitroarenes, followed by further functionalization, highlight its potential in diversifying quinoline scaffolds (Bujok et al., 2010).

Interaction Studies and Crystal Structure Analysis

The interaction of aromatic carboxylic acids with 8-aminoquinoline derivatives has been studied, leading to the synthesis and crystal structure analysis of proton-transfer compounds. These studies contribute to our understanding of hydrogen bonding and molecular association mechanisms, providing insights into the design of molecular materials and supramolecular assemblies (Smith et al., 2001).

Catalytic Systems and Chemical Transformations

Copper-catalyzed C–H alkylation of 8-aminoquinolines, facilitated by 8-amide chelation, showcases another application in regioselective preparation of complex molecular frameworks. This methodology underscores the role of 3-aminoquinoline derivatives in facilitating metal-catalyzed transformations, contributing to the development of more efficient and selective synthetic routes (Xia et al., 2015).

Fluorescent Probes and Solvation Studies

3-Aminoquinoline has been utilized as a fluorescent probe for studying preferential solvation in binary solvent mixtures. Its application in this domain provides valuable data for understanding solvation dynamics and molecular interactions in mixed solvents, which is crucial for the design of solvents in chemical reactions and material science (Das et al., 2022).

Safety and Hazards

Orientations Futures

Quinoline and its derivatives have been extensively investigated for their potential applications in medicinal and industrial chemistry. The development of new effective inhibitors of CK2 is still actual . The advancement of nonlinear optical (NLO) materials has gained great prominence in various technologies .

Mécanisme D'action

Target of Action

3-Aminoquinoline-5-carboxylic acid is a derivative of quinoline, a class of compounds known for their broad spectrum of biological activities . Quinoline derivatives have been synthesized as inhibitors of protein kinase CK2 , a ubiquitous, highly pleiotropic, and constitutively active Ser/Thr protein kinase . This enzyme has approximately 400 physiological substrates including growth and transcription factors, cell cycle, apoptosis, and stress response regulators .

Mode of Action

Quinoline derivatives are known to exhibit high and selective activity attained through different mechanisms of action . For instance, some quinoline-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways due to their broad spectrum of bioactivities . For example, quinoline-3-carboxylic acids have been used as HIV-1 integrase inhibitors, affecting the viral replication pathway .

Pharmacokinetics

The development of novel effective and selective ck2 inhibitors, which can be stable in physiological fluids and able to penetrate cell membranes, requires a few steps of chemical optimization .

Result of Action

Quinoline derivatives have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Some quinoline-3-carboxylic acids have shown activity against both wild-type and mutant viruses .

Action Environment

The synthesis of quinoline derivatives has been reported to tackle the drawbacks of the syntheses and side effects on the environment .

Analyse Biochimique

Biochemical Properties

3-Aminoquinoline-5-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with enzymes such as protein kinase CK2, which is involved in various cellular processes including cell cycle regulation and apoptosis . The compound acts as an inhibitor of CK2, thereby modulating its activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involving protein kinase CK2 . By inhibiting CK2, the compound can alter gene expression and cellular metabolism. This inhibition can lead to changes in cell proliferation, apoptosis, and stress response, making it a potential candidate for therapeutic applications in diseases such as cancer and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It binds to the active site of protein kinase CK2, preventing its interaction with physiological substrates . This binding results in the inhibition of CK2’s kinase activity, leading to downstream effects on gene expression and cellular functions. The compound’s ability to modulate enzyme activity makes it a valuable tool for studying cellular signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits CK2 activity . At higher doses, it can cause adverse effects such as cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these pathways is crucial for elucidating the compound’s full biochemical potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy, making it essential to study these transport mechanisms in detail.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . It is often directed to specific compartments such as the nucleus or mitochondria, where it can exert its biochemical effects. Understanding its localization is key to unraveling its role in cellular processes and potential therapeutic applications.

Propriétés

IUPAC Name |

3-aminoquinoline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-6-4-8-7(10(13)14)2-1-3-9(8)12-5-6/h1-5H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBQYDTTWSYMNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(C=NC2=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Aminopyrimidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B1380312.png)

![[4-(3-Aminophenyl)morpholin-2-yl]methanol](/img/structure/B1380314.png)